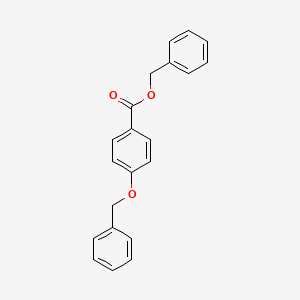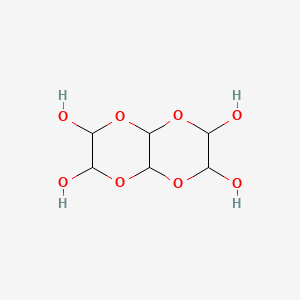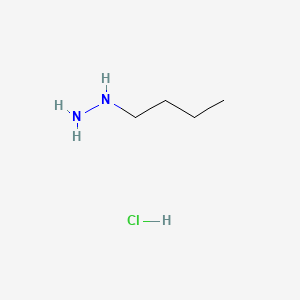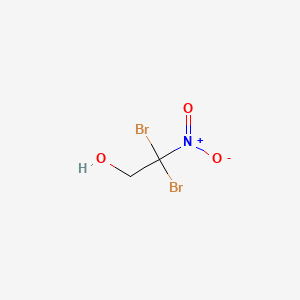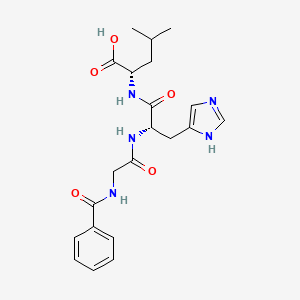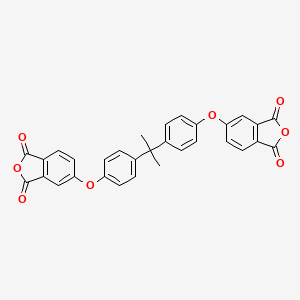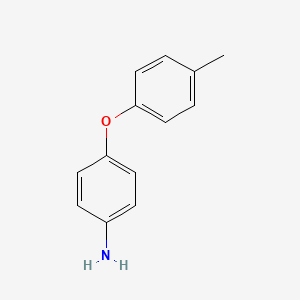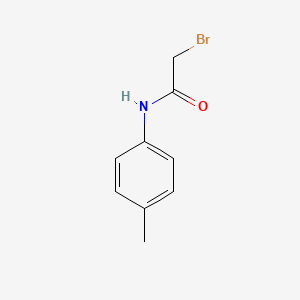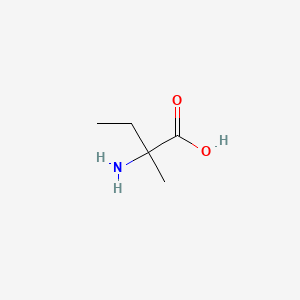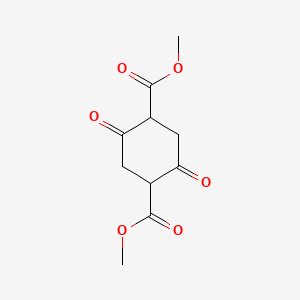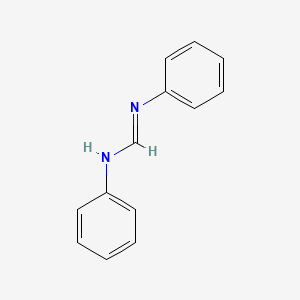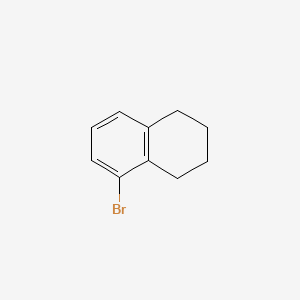
5-Bromo-1,2,3,4-tetrahydronaphthalene
Descripción general
Descripción
5-Bromo-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H11Br . It has a molecular weight of 211.1 . The compound is solid at room temperature and is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 5-Bromo-1,2,3,4-tetrahydronaphthalene is1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 . The compound’s InChI key is WDNLCUAIHSXPBR-UHFFFAOYSA-N . The canonical SMILES representation is C1CCC2=C(C1)C=CC=C2Br . Physical And Chemical Properties Analysis
5-Bromo-1,2,3,4-tetrahydronaphthalene has a molecular weight of 211.10 g/mol . It has a computed XLogP3-AA value of 4 . The compound has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 210.00441 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 11 .Aplicaciones Científicas De Investigación
- 5-Bromo-1,2,3,4-tetrahydronaphthalene is a chemical compound with the CAS Number: 6134-55-0 . It has a molecular weight of 211.1 and its InChI key is WDNLCUAIHSXPBR-UHFFFAOYSA-N .
- The compound is a solid at room temperature .
- Application: Tetralin, a partially hydrogenated derivative of naphthalene, is used as a hydrogen-donor solvent . It functions as a source of H2, which is transferred to the coal .
- Method: The partially hydrogenated coal is more soluble .
- Results: This process is used in coal liquefaction .
- Application: Tetralin is used as an alternative to turpentine in paints and waxes .
- Method: It is used as a solvent in these applications .
- Results: It can help to improve the properties of paints and waxes .
Hydrogen-Donor Solvent
Alternative to Turpentine
Transformation of Naphthalene
- Application: Tetralin has been used in sodium-cooled fast reactors as a secondary coolant .
- Method: It is used to keep sodium seals around pump impellers solidified .
- Results: However, its use has been superseded by NaK .
- Application: Tetralin is also used for the laboratory synthesis of hydrogen bromide .
- Method: The reaction is facilitated by the moderated strength of the benzylic C-H bonds .
- Results: The reaction results in the production of hydrogen bromide .
- Application: Derivatives of indole, a compound structurally similar to tetralin, have been reported as antiviral agents .
- Method: Specific derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have shown inhibitory activity against influenza A .
- Results: This suggests potential for the development of antiviral drugs .
Coolant in Sodium-Cooled Fast Reactors
Laboratory Synthesis of Hydrogen Bromide
Antiviral Activity
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNLCUAIHSXPBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210247 | |
| Record name | Naphthalene, 5-bromo-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
6134-55-0 | |
| Record name | 5-Bromo-1,2,3,4-tetrahydronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006134550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6134-55-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 5-bromo-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69SPU3D3DM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



